Cas no 2137619-04-4 (5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- EN300-1110818
- 2137619-04-4
-
- Inchi: 1S/C9H13N3O2/c1-3-4-5-12-8(13)7(10)6-11(2)9(12)14/h3,6H,1,4-5,10H2,2H3
- InChI Key: YTCKSRLNCZLVQD-UHFFFAOYSA-N
- SMILES: O=C1N(C)C=C(C(N1CCC=C)=O)N
Computed Properties
- Exact Mass: 195.100776666g/mol
- Monoisotopic Mass: 195.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6Ų
- XLogP3: 0
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110818-0.05g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1110818-10.0g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1110818-0.25g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1110818-0.1g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1110818-1.0g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1110818-5g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1110818-5.0g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1110818-1g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1110818-10g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1110818-2.5g |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2137619-04-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 |
5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on 5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
5-Amino-3-(But-3-en-1-yl)-1-Methyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione: A Comprehensive Overview
The compound 5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2137619-04-4) is a structurally complex organic molecule belonging to the class of tetrahydropyrimidinediones. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by a tetrahydropyrimidine ring system with substituents at positions 5 and 3, namely an amino group and a butenyl group, respectively. Additionally, a methyl group is attached at position 1 of the ring system.
Recent studies have highlighted the importance of tetrahydropyrimidinediones in medicinal chemistry due to their ability to act as scaffolds for drug development. The presence of the amino group at position 5 and the butenyl group at position 3 introduces significant flexibility and reactivity into the molecule. This flexibility allows for various functionalization strategies that can be exploited to design bioactive compounds with specific therapeutic targets. For instance, researchers have explored the potential of this compound as a precursor for synthesizing inhibitors of key enzymes involved in metabolic disorders.
The synthesis of 5-amino-3-(but-3-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a multi-step process that typically begins with the preparation of intermediates such as α-ketoamides or related compounds. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of organocatalysts has been reported to significantly enhance the yield and purity of the product during the cyclization step.
In terms of biological activity, this compound has shown promising results in preclinical studies. Researchers have demonstrated that it exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Furthermore, its ability to inhibit certain kinases makes it a potential candidate for anti-cancer drug development. These findings underscore the importance of continued research into the pharmacological profile of this compound.
Another area of interest lies in the application of 5-amino-3-(but-3-en-1-y...
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